molecular formula C20H20O6 B146912 Teupernin A CAS No. 135650-34-9

Teupernin A

Cat. No.: B146912
CAS No.: 135650-34-9
M. Wt: 356.4 g/mol
InChI Key: GZBSBCREEZLVBM-UHFFFAOYSA-N
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Description

Teupernin A is a neoclerodane diterpenoid isolated from Teucrium bidentatum, a plant species within the Lamiaceae family. It belongs to a class of compounds known for their complex bicyclic or tricyclic frameworks and diverse bioactivities, including anti-inflammatory, antimicrobial, and cytotoxic properties. Structurally, this compound features a characteristic neoclerodane skeleton with oxygenated functional groups (e.g., hydroxyl, acetyl, or epoxide moieties) that influence its stereochemical and pharmacological profile .

The compound was first identified through chromatographic separation and spectroscopic techniques such as NMR and mass spectrometry. Its absolute stereochemistry was resolved using advanced methods like CD spectroscopy and X-ray crystallography, which confirmed the configurations at key chiral centers (e.g., C-6 and C-10) .

Properties

CAS No.

135650-34-9

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

5'-(furan-3-yl)-8-methylspiro[1,3a,4,5,6,6a-hexahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2',3,10-trione

InChI

InChI=1S/C20H20O6/c1-11-7-16(21)20-10-25-17(22)13(20)3-2-4-15(20)19(11)8-14(26-18(19)23)12-5-6-24-9-12/h5-7,9,13-15H,2-4,8,10H2,1H3

InChI Key

GZBSBCREEZLVBM-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C23COC(=O)C2CCCC3C14CC(OC4=O)C5=COC=C5

Canonical SMILES

CC1=CC(=O)C23COC(=O)C2CCCC3C14CC(OC4=O)C5=COC=C5

Synonyms

teupernin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Teupernin A shares structural and biosynthetic pathways with other neoclerodane diterpenoids. Below is a comparative analysis:

Structural Analogues

Table 1: Structural Comparison of Neoclerodane Diterpenoids
Compound Source Plant Key Structural Features Bioactivity Highlights References
This compound Teucrium bidentatum 19-acetyl group, C-6/C-10 β-configuration Limited data; presumed anti-inflammatory
Teucvidin T. quadrifarium 12-epoxide, C-10 α-configuration Cytotoxic against tumor cell lines
12-Epiteucvidin T. quadrifarium 12-hydroxy, C-10 β-configuration Moderate antimicrobial activity
Teuflin T. quadrifarium Δ⁸ double bond, C-6 acetylated Insect antifeedant properties
Teucvin T. bidentatum C-19 deacetylated, C-6/C-10 α-configuration Antioxidant and neuroprotective
Key Observations:
  • Substituent Variability: this compound is distinguished by a 19-acetyl group, absent in Teucvin but present in Teuflin.
  • Stereochemical Differences : The β-configuration at C-6/C-10 in this compound contrasts with the α-configuration in Teucvin, leading to divergent interactions with biological targets .
  • Biosynthetic Pathways : All compounds derive from geranylgeranyl pyrophosphate (GGPP) but diverge via cyclization and oxidation steps mediated by cytochrome P450 enzymes .

Functional Analogues

While direct pharmacological data for this compound remain sparse, structurally related compounds exhibit notable bioactivities:

  • Teucvidin : Demonstrates cytotoxicity against HeLa cells (IC₅₀ = 8.2 μM) via apoptosis induction .
  • Teuflin : Acts as a potent antifeedant against Spodoptera littoralis larvae, suggesting ecological defense roles .
  • Teucvin : Shows antioxidative capacity (EC₅₀ = 12.7 μM in DPPH assay), linked to its free radical-scavenging hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the structural properties of Teupernin A?

  • Methodological Answer : Use high-purity isolation techniques (e.g., HPLC) followed by spectroscopic characterization (NMR, MS) to confirm molecular structure. Cross-validate results with crystallographic data if available. Ensure reproducibility by adhering to protocols from peer-reviewed studies .
  • Key Considerations : Include raw spectral data in appendices to enable replication. For novel derivatives, provide full synthetic pathways and purity metrics (e.g., ≥95% by LC-MS) .

Q. How can researchers design initial bioactivity assays for this compound?

  • Methodological Answer : Employ dose-response experiments with positive/negative controls (e.g., IC50 determination in cancer cell lines). Use standardized assays (e.g., MTT for cytotoxicity) and report statistical significance (p < 0.05) with error margins (SEM/SD). Reference established pharmacological models .
  • Data Contradiction Mitigation : Address variability by repeating assays across independent labs and documenting environmental conditions (e.g., temperature, cell passage number) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., assay type, solvent used). Perform meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses (e.g., cell type-specific effects) .
  • Case Study : If Study A reports IC50 = 10 µM (breast cancer) and Study B reports IC50 = 50 µM (lung cancer), analyze differences in cell line genotypes or this compound batch purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teupernin A
Reactant of Route 2
Teupernin A

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